molecular formula C15H23NO3 B3052844 tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate CAS No. 465529-53-7

tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate

Cat. No.: B3052844
CAS No.: 465529-53-7
M. Wt: 265.35 g/mol
InChI Key: CHWBGLGTFRPXMP-UHFFFAOYSA-N
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Description

tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-(4-hydroxyphenyl)butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

  • tert-Butyl(4-hydroxyphenyl)carbamate
  • tert-Butyl(4-iodophenyl)carbamate
  • tert-Butyl(4-hydroxycyclohexyl)carbamate

Comparison: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate is unique due to the presence of the 4-(4-hydroxyphenyl)butyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl(4-hydroxyphenyl)carbamate, it has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the hydroxyphenyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .

Properties

IUPAC Name

tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-5-4-6-12-7-9-13(17)10-8-12/h7-10,17H,4-6,11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWBGLGTFRPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626678
Record name tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-53-7
Record name tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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